2-{[(2,5-Dichlorophenyl)amino]methylidene}-5-(4-methoxyphenyl)cyclohexane-1,3-dione
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Overview
Description
2-{[(2,5-Dichlorophenyl)amino]methylidene}-5-(4-methoxyphenyl)cyclohexane-1,3-dione is a synthetic organic compound characterized by its unique structure, which includes a dichlorophenyl group, a methoxyphenyl group, and a cyclohexane-1,3-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-{[(2,5-Dichlorophenyl)amino]methylidene}-5-(4-methoxyphenyl)cyclohexane-1,3-dione typically involves the condensation of 2,5-dichloroaniline with 4-methoxybenzaldehyde, followed by cyclization with cyclohexane-1,3-dione. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst, such as p-toluenesulfonic acid, under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the aromatic rings can be replaced by other substituents using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens, alkylating agents, solvents like dichloromethane or toluene.
Major Products:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer double bonds or oxygen-containing groups.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
2-{[(2,5-Dichlorophenyl)amino]methylidene}-5-(4-methoxyphenyl)cyclohexane-1,3-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-{[(2,5-Dichlorophenyl)amino]methylidene}-5-(4-methoxyphenyl)cyclohexane-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression modulation, and metabolic regulation.
Comparison with Similar Compounds
2,5-Dichloroaniline: Shares the dichlorophenyl group but lacks the cyclohexane-1,3-dione core.
4-Methoxybenzaldehyde: Contains the methoxyphenyl group but lacks the dichlorophenyl and cyclohexane-1,3-dione components.
Cyclohexane-1,3-dione: The core structure without the dichlorophenyl and methoxyphenyl groups.
Uniqueness: 2-{[(2,5-Dichlorophenyl)amino]methylidene}-5-(4-methoxyphenyl)cyclohexane-1,3-dione is unique due to its combination of functional groups, which confer specific chemical and biological properties not found in the individual similar compounds. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
2-[(2,5-dichlorophenyl)iminomethyl]-3-hydroxy-5-(4-methoxyphenyl)cyclohex-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17Cl2NO3/c1-26-15-5-2-12(3-6-15)13-8-19(24)16(20(25)9-13)11-23-18-10-14(21)4-7-17(18)22/h2-7,10-11,13,24H,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWXHCGJSLQTPSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=C(C(=O)C2)C=NC3=C(C=CC(=C3)Cl)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17Cl2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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